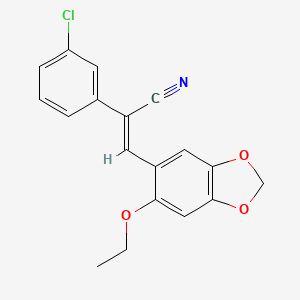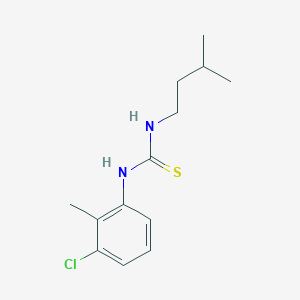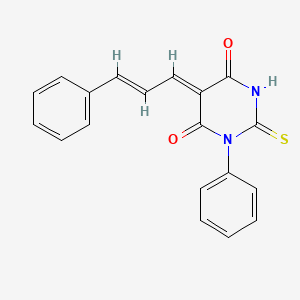
2-氯-N-(3,5-二甲苯基)苯甲酰胺
描述
2-chloro-N-(3,5-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H14ClNO and its molecular weight is 259.73 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(3,5-dimethylphenyl)benzamide is 259.0763918 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-(3,5-dimethylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3,5-dimethylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
除草剂活性
- 二甲基丙炔基苯甲酰胺作为除草剂:由 Viste、Cirovetti 和 Horrom(1970 年) 进行的一项研究发现,与 2-氯-N-(3,5-二甲苯基)苯甲酰胺类似的化合物,例如 N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺,可作为有效的除草剂。它们对一年生和多年生禾本科植物表现出活性,表明在农业环境中具有潜在的应用价值。
抗惊厥特性
- 抗惊厥筛选:由 Afolabi、Barau 和 Agbede(2012 年) 以及 Robertson 等人(1987 年) 进行的研究探讨了苯甲酰胺的抗惊厥作用。他们发现 N-(2,6-二甲苯基)-4-氨基苯甲酰胺是一种有效的抗癫痫药。这与 2-氯-N-(3,5-二甲苯基)苯甲酰胺的化学结构一致,表明其在抗癫痫药物开发中的潜力。
化学结构分析
- 结构研究:由 Gowda 等人(2007 年、2008 年) 和 Gowda 等人(2008 年) 进行的工作检查了类似苯甲酰胺的结构。这些研究提供了对分子构象和分子间相互作用的见解,这对于理解化合物的反应性和潜在应用至关重要。
聚合物化学
- 聚酰胺合成:由 Liaw 等人(2002 年) 进行的研究重点是使用相关的苯甲酰胺合成聚酰胺。这些材料显示出优异的溶解性和热稳定性,表明 2-氯-N-(3,5-二甲苯基)苯甲酰胺在聚合物科学中的潜力。
生物活性
- 生物活性研究:由 Imramovský 等人(2011 年) 对一系列氯代苯甲酰胺进行的研究探索了它们的生物活性。他们的发现表明在开发新的治疗剂或生物活性材料方面具有潜在的应用。
抗结核应用
- 抗结核化合物:Nimbalkar 等人在他们对 超声辅助合成 的研究中发现了苯甲酰胺的衍生物,这可能对抗结核药物产生影响,表明 2-氯-N-(3,5-二甲苯基)苯甲酰胺可能的研究方向。
生化分析
Biochemical Properties
2-chloro-N-(3,5-dimethylphenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved. Additionally, 2-chloro-N-(3,5-dimethylphenyl)benzamide has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-chloro-N-(3,5-dimethylphenyl)benzamide on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 2-chloro-N-(3,5-dimethylphenyl)benzamide impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2-chloro-N-(3,5-dimethylphenyl)benzamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation, depending on the specific enzyme and context. Additionally, 2-chloro-N-(3,5-dimethylphenyl)benzamide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(3,5-dimethylphenyl)benzamide have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to 2-chloro-N-(3,5-dimethylphenyl)benzamide can result in adaptive changes in cellular function, such as alterations in enzyme expression and activity. These changes can have significant implications for the compound’s efficacy and safety in various applications .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(3,5-dimethylphenyl)benzamide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .
Metabolic Pathways
2-chloro-N-(3,5-dimethylphenyl)benzamide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a key role in the oxidation and reduction of various substrates, including drugs and endogenous compounds. The interaction of 2-chloro-N-(3,5-dimethylphenyl)benzamide with these enzymes can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound may affect the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
The transport and distribution of 2-chloro-N-(3,5-dimethylphenyl)benzamide within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 2-chloro-N-(3,5-dimethylphenyl)benzamide can affect its biological activity and overall efficacy .
属性
IUPAC Name |
2-chloro-N-(3,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEOPYZTZOEGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968297 | |
| Record name | 2-Chloro-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-71-2, 299954-56-6 | |
| Record name | 2-Chloro-N-(3,5-dimethylphenyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-N-(3,5-DIMETHYLPHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B5826685.png)
![1-{[(4-bromophenyl)thio]acetyl}piperidine](/img/structure/B5826687.png)

![3-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B5826711.png)



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B5826735.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5826743.png)
![N-(2,5-dimethylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5826757.png)




